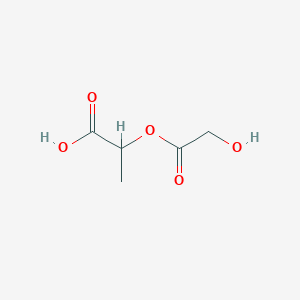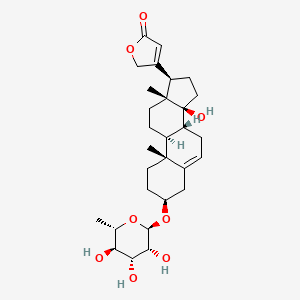
溴酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, potassium bromate has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .
科学研究应用
Potassium bromate has diverse applications in scientific research:
Chemistry: It is used as an analytical reagent and an oxidizing agent in various chemical reactions.
Biology and Medicine: Potassium bromate is employed in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain pharmaceuticals.
作用机制
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
Potassium bromate acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
Potassium bromate affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
Potassium bromate is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
Potassium bromate has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for potassium bromate are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that potassium bromate is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
准备方法
Potassium bromate can be synthesized through several methods:
Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and potassium bromate[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]
Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields potassium bromate.
化学反应分析
Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:
Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, potassium bromate reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]
Substitution: In substitution reactions, potassium bromate can act as an effective brominating agent.
相似化合物的比较
Potassium bromate can be compared with other similar compounds such as:
Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.
Potassium Iodate (KIO₃): Similar to potassium bromate, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.
Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with potassium bromate but is less commonly used in the baking industry.
Potassium bromate’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.
属性
CAS 编号 |
7758-01-2 |
|---|---|
分子式 |
BrHKO3 |
分子量 |
168.01 g/mol |
IUPAC 名称 |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChI 键 |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
规范 SMILES |
OBr(=O)=O.[K] |
沸点 |
Decomposes at 698° F (NTP, 1992) |
颜色/形态 |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
密度 |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
熔点 |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
Key on ui other cas no. |
7758-01-2 |
物理描述 |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictograms |
Oxidizer; Acute Toxic; Health Hazard |
保质期 |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
溶解度 |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
同义词 |
potassium bromate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)

![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)



![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)


![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)

